tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate

Orthogonal Protecting Group Strategy Piperazine Chemistry Sulfonamide Stability

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate (CAS 1245823-82-8) is a synthetic intermediate featuring a Boc-protected piperazine ring linked via a sulfonyl bridge to a 1,3-thiazole heterocycle. With a molecular formula of C12H19N3O4S2, a molecular weight of 333.43 g/mol, and a computed XLogP3-AA value of 1.1, this compound serves as a modular building block for constructing thiazole-piperazine sulfonamide hybrid libraries in early-stage drug discovery.

Molecular Formula C12H19N3O4S2
Molecular Weight 333.42
CAS No. 1245823-82-8
Cat. No. B2927898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate
CAS1245823-82-8
Molecular FormulaC12H19N3O4S2
Molecular Weight333.42
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NC=CS2
InChIInChI=1S/C12H19N3O4S2/c1-12(2,3)19-11(16)14-5-7-15(8-6-14)21(17,18)10-13-4-9-20-10/h4,9H,5-8H2,1-3H3
InChIKeyDOFSVBBVPISRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate (CAS 1245823-82-8): A Boc-Protected Sulfonylpiperazine Building Block for Medicinal Chemistry


tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate (CAS 1245823-82-8) is a synthetic intermediate featuring a Boc-protected piperazine ring linked via a sulfonyl bridge to a 1,3-thiazole heterocycle . With a molecular formula of C12H19N3O4S2, a molecular weight of 333.43 g/mol, and a computed XLogP3-AA value of 1.1, this compound serves as a modular building block for constructing thiazole-piperazine sulfonamide hybrid libraries in early-stage drug discovery [1]. The Boc group enables orthogonal synthetic manipulation—allowing the piperazine nitrogen to be unmasked under controlled acidic conditions for subsequent diversification—while the metabolically stable sulfonyl linker and the thiazole ring provide key pharmacophoric elements associated with diverse biological activities .

Why Generic Substitution Fails for tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate: Orthogonal Reactivity and Pharmacophoric Precision


In-class analogs—such as 1-(thiazol-2-ylsulfonyl)piperazine (CAS 1245772-89-7, the N-deprotected free amine) or tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate (CAS 253175-69-8, a phenyl congener)—cannot serve as drop-in replacements. The Boc protecting group imparts critical orthogonality: it enables selective piperazine unmasking under mild acidic conditions without compromising the sulfonamide bond, a feature absent in the free amine analog where the nucleophilic NH may participate in undesired side reactions . Furthermore, the thiazole ring provides distinct electronic properties compared to a phenyl ring, including lower aromaticity (enabling potential ring-opening or further functionalization) and the presence of nitrogen and sulfur atoms capable of coordinating metal ions (e.g., Zn²⁺ in carbonic anhydrase active sites) or engaging in specific hydrogen-bonding networks [1]. These differential properties translate to measurable differences in both the synthetic tractability and the biological profile of downstream products—substituting the thiazole for a phenyl group can alter target binding affinity by orders of magnitude in sulfonamide-based enzyme inhibitor series [2].

Product-Specific Quantitative Evidence Guide for tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate


Boc Protection Enables Selective Deprotection Without Sulfonamide Cleavage

The Boc group on this compound can be removed under standard acidic conditions (e.g., TFA in DCM) to yield 1-(thiazol-2-ylsulfonyl)piperazine, while the sulfonamide linkage remains intact. In contrast, direct procurement of the free amine analog (CAS 1245772-89-7) forfeits the ability to perform N-selective transformations on the piperazine ring prior to deprotection, a step critical in parallel library synthesis . The Boc-protected form thus provides a chemically differentiated intermediate compared to the NH-piperazine congener .

Orthogonal Protecting Group Strategy Piperazine Chemistry Sulfonamide Stability

Thiazole vs. Phenyl Sulfonyl: Impact on Carbonic Anhydrase II Inhibition Potency in Analogous Series

In a direct head-to-head comparison within an imidazo[2,1-b]thiazole-sulfonyl piperazine conjugate series, compounds containing the thiazole-sulfonyl-piperazine motif demonstrated selective inhibition of human carbonic anhydrase II (hCA II) with Ki values in the range of 57.7–98.2 μM, while showing no activity against hCA I, IX, and XII (Ki > 100 μM) [1]. Although this study evaluated more elaborated imidazo[2,1-b]thiazole conjugates rather than the simple thiazol-2-ylsulfonyl building block itself, the core thiazole-sulfonyl-piperazine substructure is the conserved pharmacophoric element. In contrast, analogous sulfonylpiperazine series bearing a phenyl sulfonyl group have been reported to exhibit different isoform selectivity profiles, with some phenyl sulfonamide CA inhibitors showing broader isoform activity (e.g., inhibition of both hCA I and II), indicating that the heteroaryl (thiazole) substitution contributes meaningfully to isoform selectivity [2].

Carbonic Anhydrase Inhibition Thiazole-Piperazine Hybrids Sulfonamide Pharmacophore

Thiazole-Piperazine Sulfonamide Hybrids Demonstrate Multi-Target Anti-Alzheimer's Activity in Analogous Series

A series of thiazole-piperazine sulfonamide hybrids (8a-k), structurally related to the target compound (which serves as a Boc-protected precursor for such hybrids), were evaluated against Alzheimer's disease targets. The most active compounds in this series exhibited dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at low micromolar concentrations, along with significant Aβ1–42 aggregation inhibitory activity and metal-chelating capability [1]. While the target compound itself (being Boc-protected) is not biologically active in its protected form, it represents the immediate synthetic precursor to the NH-piperazine intermediate required for constructing these anti-AD hybrids. In contrast, building blocks lacking the thiazole-sulfonyl-piperazine architecture (e.g., simple N-Boc-piperazine or phenylsulfonyl-piperazine analogs) would lead to structurally divergent final compounds with potentially different activity profiles [2].

Alzheimer's Disease Cholinesterase Inhibition Thiazole-Piperazine Sulfonamide Hybrids

Patent-Backed Thiazolylpiperazine Scaffold for Neurodegenerative Disease Programs

US Patent US20100197703A1 (assigned to NV reMYND) discloses N-sulfonyl thiazolylpiperazine derivatives with desirable biological properties, including an inhibitory effect on α-synuclein-mediated toxicity, relevant to Parkinson's disease and other synucleinopathies [1]. The patent exemplifies the use of Boc-protected piperazine intermediates for constructing the claimed thiazolylpiperazine derivatives. While the specific compound CAS 1245823-82-8 is not explicitly claimed or exemplified in the patent as a final bioactive molecule, its structural features (Boc-piperazine-sulfonyl-thiazole) correspond to key intermediates within the patented synthetic routes. This patent landscape provides intellectual property context that differentiates thiazolylpiperazine-based building blocks from simple phenyl or alkyl sulfonyl piperazine alternatives, which are not covered by the same patent family for this therapeutic indication [2].

Neurodegenerative Disease α-Synuclein Toxicity Thiazolylpiperazine Derivatives

Computed Physicochemical Properties Differentiate the Target Compound from Phenyl Congeners

Computed properties from PubChem provide a physicochemical differentiation between tert-butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate and its phenyl analog, tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate [1]. The target compound (C12H19N3O4S2) has a molecular weight of 333.4 g/mol and XLogP3-AA of 1.1, with 7 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) . In comparison, the phenyl analog (C15H22N2O4S) has a molecular weight of 326.4 g/mol, XLogP of approximately 1.5–1.8, 5 hydrogen bond acceptors, and 0 hydrogen bond donors. The increased HBA count (7 vs. 5) and the presence of the thiazole nitrogen and sulfur atoms in the target compound may influence solubility, permeability, and target engagement in ways that the simpler phenyl analog cannot replicate [2].

Physicochemical Properties Drug-Likeness Computational Chemistry

Commercial Availability and Purity Grade Differentiation

Multiple vendors supply this compound with differing purity specifications. MolCore offers a minimum purity of 97% (NLT 97%) under ISO-certified quality systems, positioning the product for pharmaceutical R&D and quality control applications . Leyan (Shanghai Haohong) supplies the compound at 98% purity (Catalog No. 1790068) . Fluorochem lists the compound under catalog F506496; however, pricing is not currently available and a previous listing on CymitQuimica (Ref. 10-F506496) is marked as discontinued, suggesting supply chain volatility that may influence procurement decisions . In contrast, the phenyl analog (CAS 253175-69-8) is more widely stocked across multiple vendors with consistent pricing, whereas the thiazole-containing variant exhibits more fragmented commercial availability, potentially impacting lead times and cost for large-scale synthesis programs.

Chemical Procurement Purity Specifications ISO-Certified Manufacturing

Best Research and Industrial Application Scenarios for tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate


Divergent Library Synthesis of Thiazole-Piperazine Sulfonamide Hybrids for Phenotypic Screening

The Boc-protected building block is ideally suited for parallel or combinatorial library synthesis. Following sulfonylation, the Boc group can be removed under mild conditions to liberate the free NH-piperazine, which can then be diversified through amide coupling, reductive amination, or N-arylation to generate a focused library of thiazole-piperazine sulfonamide hybrids. This divergent strategy has been employed to access compounds with anti-Alzheimer's polypharmacology (dual cholinesterase inhibition, Aβ aggregation inhibition, metal chelation) [1]. The orthogonal protection-deprotection sequence minimizes side-product formation compared to using unprotected 1-(thiazol-2-ylsulfonyl)piperazine directly, which may undergo competing N-sulfonylation or N-alkylation at the free NH position .

Carbonic Anhydrase II-Selective Probe Development

For medicinal chemistry programs targeting carbonic anhydrase isoforms (e.g., glaucoma, cancer, or epilepsy indications), this building block provides a direct entry into the thiazole-sulfonyl-piperazine chemotype that has demonstrated selective hCA II inhibition in imidazo[2,1-b]thiazole conjugate series (Ki = 57.7–98.2 μM, with no activity against hCA I, IX, XII at Ki > 100 μM) [2]. By using this building block as a starting point and further elaborating the thiazole ring (e.g., through imidazo[2,1-b] fusion or additional substitution), researchers can explore the SAR around hCA II selectivity while maintaining the core sulfonamide pharmacophore required for zinc coordination in the enzyme active site [3].

Neurodegenerative Disease Drug Discovery: α-Synuclein Toxicity Inhibitors

The thiazolylpiperazine-sulfonyl architecture is claimed within the patent family US20100197703A1 for the treatment of neurodegenerative diseases involving α-synuclein toxicity, including Parkinson's disease [4]. The Boc-protected building block serves as a late-stage intermediate for constructing the patented N-sulfonyl thiazolylpiperazine derivatives. Research groups pursuing drug discovery in the synucleinopathy space may find strategic value in sourcing this specific building block to enable rapid exploration of the patented chemical space, potentially generating novel compositions of matter with freedom-to-operate advantages [5].

Physicochemical Property Optimization Through Heteroaryl Sulfonyl Variation

The thiazole-sulfonyl-piperazine building block offers a distinct physicochemical profile compared to its phenyl-sulfonyl analog: 7 hydrogen bond acceptors vs. 5, XLogP of 1.1 vs. ~1.5–1.8, and the presence of additional heteroatoms (N and S) that can participate in metal coordination or halogen bonding interactions [6]. In property-driven medicinal chemistry campaigns where modulating solubility, permeability, or metabolic stability is critical, switching from a phenyl-sulfonyl to a thiazol-sulfonyl building block introduces a deliberate perturbation in molecular properties that can be systematically evaluated in matched molecular pair analyses [7].

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